

A Head-to-Head Comparison of JNJ-54717793 with Established Anxiolytics

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Compound of Interest						
Compound Name:	JNJ-54717793					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel selective orexin-1 receptor (OX1R) antagonist, **JNJ-54717793**, with established anxiolytic agents, namely benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). The comparison is based on available preclinical data for **JNJ-54717793** and established clinical and mechanistic information for benzodiazepines and SSRIs. Due to the absence of direct head-to-head clinical trials for **JNJ-54717793**, this guide incorporates translational data from a similar selective OX1R antagonist, JNJ-61393215 (tebideutorexant), to provide a preliminary cross-species comparison.

Executive Summary

JNJ-54717793 represents a novel approach to anxiolytic therapy by selectively targeting the orexin-1 receptor. Preclinical studies suggest that JNJ-54717793 can attenuate panic-like behaviors without the sedative effects commonly associated with benzodiazepines.[1][2][3] Established anxiolytics, such as benzodiazepines and SSRIs, act on different neurotransmitter systems, primarily the GABAergic and serotonergic systems, respectively. While clinically effective for a range of anxiety disorders, their use can be limited by side effects, including sedation, dependence, and delayed onset of action. The selective OX1R antagonism of JNJ-54717793 offers the potential for a new generation of anxiolytics with a distinct mechanism of action and a potentially improved side-effect profile.

Mechanism of Action Comparison



The fundamental difference between **JNJ-54717793** and established anxiolytics lies in their molecular targets and the signaling pathways they modulate.

JNJ-54717793: Selective Orexin-1 Receptor Antagonist

JNJ-54717793 is a high-affinity, selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] The orexin system, originating in the hypothalamus, is a key regulator of arousal, wakefulness, and stress responses.[2][4] Orexin neurons are highly reactive to anxiogenic stimuli and project to brain regions associated with anxiety and panic.[2][3] By blocking the action of orexin-A at the OX1R, **JNJ-54717793** is thought to dampen the physiological and behavioral responses to stressful stimuli, thereby exerting its anxiolytic effects without causing broad central nervous system depression.[1][2][3]

Benzodiazepines: GABA-A Receptor Positive Allosteric Modulators

Benzodiazepines, such as diazepam and alprazolam, enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][5][6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system.[1] By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This widespread neuronal inhibition results in their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][5][7]

Selective Serotonin Reuptake Inhibitors (SSRIs): Serotonin Transporter Blockers

SSRIs, including fluoxetine and sertraline, selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).[2][4][8][9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][4] The anxiolytic effects of SSRIs are thought to result from downstream adaptive changes in the brain, including alterations in receptor density and signaling pathways, which occur over several weeks of treatment.[10]

Preclinical and Translational Efficacy

Direct head-to-head clinical trials of **JNJ-54717793** against established anxiolytics are not yet available. However, preclinical studies in validated animal models of panic and a translational study with a similar compound, JNJ-61393215, provide valuable comparative insights.



Table 1: Preclinical and Translational Efficacy Data



Parameter	JNJ-54717793	JNJ-61393215 (tebideutorexa nt)	Benzodiazepin es (Alprazolam)	SSRIs
Animal Model	Rat CO2-induced panic model; Rat sodium lactate- induced panic model[1][3][11] [12]	Rat CO2-induced panic model[13]	Validated in various preclinical anxiety models[11]	Validated in various preclinical anxiety models[11]
Human Model	Not available	35% CO2 inhalation challenge in healthy men[13]	35% CO2 inhalation challenge in healthy men[14]	Established efficacy in clinical trials for anxiety disorders[15]
Effect on Panic- like Behavior (Preclinical)	Dose- dependently attenuated CO2- and sodium lactate-induced panic-like behaviors[1][3] [11]	Dose- dependently attenuated CO2- induced panic- like behavior[13]	Effective in reducing anxiety-like behaviors	Effective in reducing anxiety-like behaviors
Effect on Panic Symptoms (Human)	Not available	90 mg dose significantly reduced CO2-induced fear and anxiety symptoms, comparable to alprazolam[14]	1 mg dose significantly reduced CO2- induced fear and anxiety symptoms[14]	Established efficacy in reducing panic attacks with chronic use[15]
Sedative Effects	No apparent sedative effects at anxiolytic doses[1][2][3]	Somnolence reported as a frequent adverse event[14]	Sedation is a common side effect[5]	Generally less sedating than benzodiazepines , but can cause fatigue[4]



Onset of Action	Rapid onset in	Rapid onset in	Rapid onset of action	Delayed onset of
	preclinical	human challenge		therapeutic effect
	models	model		(weeks)[10]

Experimental Protocols

CO2-Induced Panic Model in Rats

This model is designed to mimic the panic-inducing effects of carbon dioxide inhalation observed in humans with panic disorder.

- · Subjects: Adult male rats.
- Apparatus: A test chamber equipped for gas delivery and behavioral observation.
- Procedure:
 - o Rats are habituated to the test chamber.
 - JNJ-54717793 or vehicle is administered orally at various doses (e.g., 3, 10, 30 mg/kg)
 prior to the CO2 challenge.[11]
 - Rats are exposed to a high concentration of CO2 (e.g., 20-35%) for a defined period.[13]
 - Behavioral responses, such as freezing and cardiovascular changes (heart rate and blood pressure), are recorded and analyzed.[1][11]
 - Anxiolytic efficacy is determined by the attenuation of the CO2-induced panic-like responses in the drug-treated group compared to the vehicle group.

Sodium Lactate-Induced Panic Model in Rats

This model leverages the known panicogenic effects of sodium lactate infusion in susceptible individuals.

Subjects: Adult male rats.

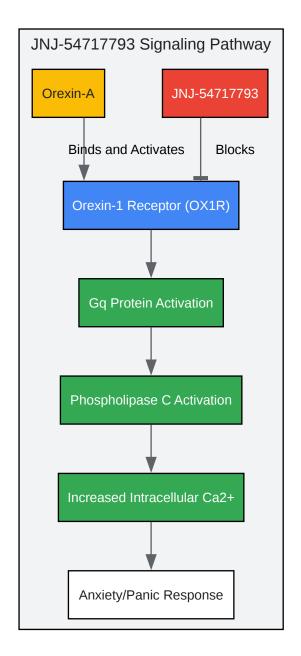


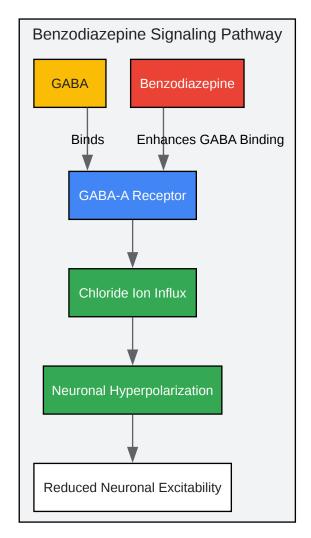
• Procedure:

- A chronic disruption of GABAergic inhibition in the perifornical hypothalamic area is induced to create a vulnerability to panic.
- JNJ-54717793 or vehicle is administered.
- Sodium lactate is infused intravenously.[11]
- Anxiety-like behaviors and cardiovascular responses are measured.[1][11]
- The anxiolytic effect is assessed by the reduction in sodium lactate-induced panic responses.

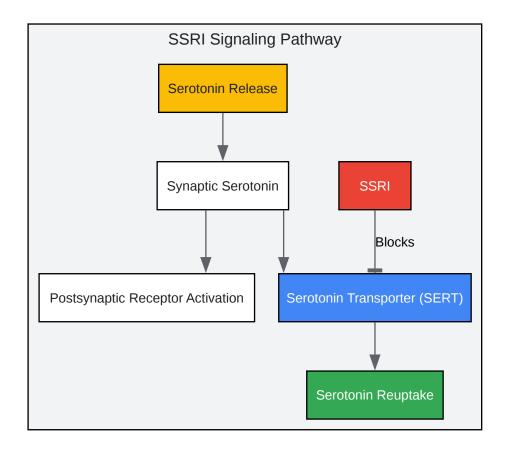
Signaling Pathways and Experimental Workflow Diagrams



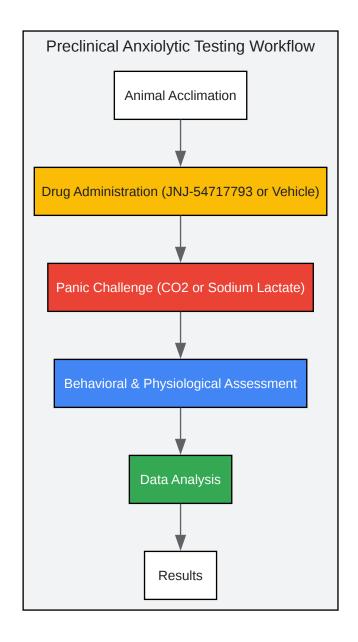












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